6-(Methoxymethyl)cyclohex-2-en-1-one
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Overview
Description
Cyclohexenones, such as “6-(Methoxymethyl)cyclohex-2-en-1-one”, are a type of organic compound that are versatile intermediates used in the synthesis of a variety of chemical products such as pharmaceuticals and fragrances . They are typically colorless liquids .
Synthesis Analysis
Cyclohexenones can be produced from various precursors via different methods. For example, they can be produced from resorcinol via 1,3-cyclohexanedione . They can also be obtained from cyclohexanone by α-bromination followed by treatment with base .Molecular Structure Analysis
Cyclohexenones have a six-membered ring structure with a double bond and a carbonyl group. The exact structure of “this compound” would include a methoxymethyl group attached to the cyclohexenone ring .Chemical Reactions Analysis
Cyclohexenones are reactive due to the presence of the carbonyl group and the double bond. They can undergo a variety of reactions including nucleophilic conjugate addition with organocopper reagents, Michael reactions, and Robinson annulations .Physical and Chemical Properties Analysis
Cyclohexenones typically have a clear colorless liquid appearance . They have a boiling point around 166.6±10.0 °C at 760 mmHg and a vapor pressure of 1.8±0.3 mmHg at 25°C .Scientific Research Applications
Photocycloaddition Reactions
6-(Methoxymethyl)cyclohex-2-en-1-one, as a derivative of cyclohex-2-enones, participates in photochemical reactions. For instance, irradiation of 2-alkynylcyclohex-2-enones in the presence of 2-methylbut-1-en-3-yne results in the formation of methylenehexahydronaphthalen-1-ones, demonstrating its utility in creating complex molecular structures through stepwise [4 + 2]-cycloaddition reactions (B. Witte & P. Margaretha, 1999).
Production by Endophytic Fungi
Certain endophytic fungi can produce cyclohexenone derivatives, including methoxy-methylated variants, during the fermentation of rice. These compounds have shown inhibitory effects against bacteria like Staphylococcus aureus and Pseudomonas aeruginosa, as well as phytotoxic activity (Y. Shiono et al., 2005).
Synthesis and Antimicrobial Applications
Methoxy-methyl cyclohexenone derivatives synthesized through reactions involving 6-methoxy-2-naphthaldehyde have displayed antimicrobial properties. Such compounds are characterized using methods like single crystal X-ray diffraction and have potential in antimicrobial studies (A. N. Mayekar et al., 2010).
Intramolecular Photocycloadditions
Studies on the photocycloaddition of 4-substituted 5-phenylpent-1-enes, including methoxymethyl variants, have been carried out to understand steric and electronic effects in such reactions. These findings contribute to the broader understanding of photocycloaddition mechanisms in organic chemistry (H. Barentsen et al., 1995).
Electrochemical Reduction Studies
Electrochemical studies involving the reduction of cyclohex-2-enones, including methoxymethyl derivatives, provide insights into the formation of hydrodimers and radical anions, contributing to the understanding of electrochemical processes in organic compounds (P. Tissot & P. Margaretha, 1977).
Synthesis of Pyrimidine Annelated Heterocycles
6-(Cyclohex-2-enyl)-1,3-dimethyl-5-hydroxyuracil has been used to synthesize pyrimidine annelated heterocycles, which include variants of methoxy-methyl cyclohexenones. Such synthetic pathways offer avenues for creating complex heterocyclic compounds (K. Majumdar et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(methoxymethyl)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-10-6-7-4-2-3-5-8(7)9/h3,5,7H,2,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCQMTWTWOYAAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCC=CC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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